molecular formula C12H11NO3S B13827014 4-Aminobiphenyl-3-sulfonic acid CAS No. 3365-88-6

4-Aminobiphenyl-3-sulfonic acid

Cat. No.: B13827014
CAS No.: 3365-88-6
M. Wt: 249.29 g/mol
InChI Key: SCMXWXFLUFQKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminobiphenyl-3-sulfonic acid is an organic compound with the molecular formula C12H11NO3S. It is a derivative of biphenyl, where an amino group is attached to one phenyl ring and a sulfonic acid group is attached to the other. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminobiphenyl-3-sulfonic acid can be synthesized through several methods. One common approach involves the nitration of biphenyl to produce 4-nitrobiphenyl, followed by reduction to yield 4-aminobiphenyl. The sulfonation of 4-aminobiphenyl with sulfuric acid or chlorosulfonic acid results in the formation of this compound .

Industrial Production Methods: Industrial production typically involves large-scale nitration and reduction processes, followed by sulfonation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction temperatures are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Aminobiphenyl-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Aminobiphenyl-3-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminobiphenyl-3-sulfonic acid involves its interaction with biological molecules. The amino group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The sulfonic acid group can participate in ionic interactions, influencing the compound’s solubility and reactivity. These interactions can lead to the formation of reactive oxygen species, causing DNA damage and other cellular effects .

Comparison with Similar Compounds

    4-Aminobiphenyl: Lacks the sulfonic acid group, making it less soluble in water.

    3-Aminobiphenyl-4-sulfonic acid: Similar structure but with different positioning of functional groups.

    4-Nitrobiphenyl-3-sulfonic acid: Contains a nitro group instead of an amino group

Uniqueness: 4-Aminobiphenyl-3-sulfonic acid is unique due to the presence of both amino and sulfonic acid groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

3365-88-6

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-amino-5-phenylbenzenesulfonic acid

InChI

InChI=1S/C12H11NO3S/c13-11-7-6-10(8-12(11)17(14,15)16)9-4-2-1-3-5-9/h1-8H,13H2,(H,14,15,16)

InChI Key

SCMXWXFLUFQKOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.